molecular formula C15H12Cl2OS B11079806 1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

Cat. No.: B11079806
M. Wt: 311.2 g/mol
InChI Key: OCKXTBSFLRCIAI-UHFFFAOYSA-N
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Description

1,1-DICHLORO-7A-METHYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE is a complex organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to a chromene moiety, with additional chlorine and thienyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-DICHLORO-7A-METHYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Moiety: This step involves the cyclization of a suitable precursor to form the chromene ring. This can be achieved through various cyclization reactions, such as the Friedel-Crafts alkylation.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Chlorination and Thienyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-DICHLORO-7A-METHYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,1-DICHLORO-7A-METHYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1-DICHLORO-7A-METHYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    1,1-DICHLORO-1A-PH-7-O-TOLYL-1,1A,7,7A-TETRAHYDRO-2-OXA-CYCLOPROPA[B]NAPHTHALENE: This compound shares a similar cyclopropane structure but differs in the substituents and the fused ring system.

    1,1-DICHLORO-2,2,3,3,7B-PENTAMETHYL-AZONIA-CYCLOPROPA[A]NAPHTHALENE: Another related compound with a cyclopropane ring and different substituents.

Uniqueness

1,1-DICHLORO-7A-METHYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its thienyl and chromene moieties, along with the dichloro substitution, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H12Cl2OS

Molecular Weight

311.2 g/mol

IUPAC Name

1,1-dichloro-7a-methyl-1a-thiophen-2-yl-7H-cyclopropa[b]chromene

InChI

InChI=1S/C15H12Cl2OS/c1-13-9-10-5-2-3-6-11(10)18-14(13,15(13,16)17)12-7-4-8-19-12/h2-8H,9H2,1H3

InChI Key

OCKXTBSFLRCIAI-UHFFFAOYSA-N

Canonical SMILES

CC12CC3=CC=CC=C3OC1(C2(Cl)Cl)C4=CC=CS4

Origin of Product

United States

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